2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester
CAS No.: 160428-64-8
Cat. No.: VC20820720
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160428-64-8 |
---|---|
Molecular Formula | C11H17NO3 |
Molecular Weight | 211.26 g/mol |
IUPAC Name | tert-butyl 2-ethenyl-5-oxopyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C11H17NO3/c1-5-8-6-7-9(13)12(8)10(14)15-11(2,3)4/h5,8H,1,6-7H2,2-4H3 |
Standard InChI Key | PXRBKNSGFKJKIA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C=C |
Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C=C |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identification
2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester, registered with CAS number 160428-64-8, belongs to the pyrrolidine class of heterocyclic compounds. It is also known by its systematic name 1-Pyrrolidinecarboxylic acid, 2-ethenyl-5-oxo-, 1,1-dimethylethyl ester . The compound's identification is further standardized through its InChI key PXRBKNSGFKJKIA-UHFFFAOYSA-N, providing a unique digital representation of its chemical structure . The molecular formula C11H17NO3 corresponds to a molecular weight of 211.26 g/mol, reflecting its relatively small size despite its functional complexity .
The compound's name describes its key structural features—a pyrrolidine ring with an ethenyl (vinyl) group at position 2, a carbonyl (oxo) functionality at position 5, and a tert-butyl ester attached to the nitrogen atom. This systematic nomenclature follows IUPAC conventions, ensuring clear identification of the compound in scientific literature and databases. The MDL number MFCD24472940 serves as an additional identifier in certain chemical databases and inventory systems .
Table 1: Chemical Identity of 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester
The recommended storage conditions of -20°C under inert atmosphere suggest potential sensitivity to oxidation or other degradation mechanisms . This requirement for low-temperature storage and protection from atmospheric exposure indicates that the compound may undergo degradation upon prolonged exposure to air, moisture, or elevated temperatures. These storage considerations are critical for maintaining the compound's integrity during long-term storage and experimental use.
Structural Characteristics
Molecular Features
2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester has a distinctive molecular structure characterized by a five-membered pyrrolidine ring with specific functional groups at defined positions. The core of the molecule is the pyrrolidine ring, which is a saturated heterocycle containing a nitrogen atom. This nitrogen is functionalized with a tert-butyloxycarbonyl (Boc) group, which serves as a protecting group for the nitrogen atom—a common strategy in organic synthesis to prevent unwanted reactions at this position.
The compound features three key functional elements that define its chemical identity and reactivity profile:
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A carbonyl (oxo) group at position 5 of the pyrrolidine ring, creating a lactam functionality that contributes to the compound's polarity and potential for hydrogen bonding interactions
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An ethenyl (vinyl) group at position 2, providing a site for potential addition reactions, polymerizations, or cross-coupling transformations
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A tert-butyl ester group connected to the nitrogen atom (position 1), serving as a protecting group that can be selectively removed under acidic conditions
This arrangement of functional groups creates a molecule with multiple reactive sites and stereoelectronic properties that can be exploited in various chemical transformations. The presence of both the ethenyl group and the protected nitrogen offers opportunities for sequential and selective functionalization in synthetic applications.
Research Context
Related Compounds
While specific research on 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester appears limited in the available literature, pyrrolidine derivatives as a class have been extensively investigated for various applications. The pyrrolidine ring system is present in numerous natural products, pharmaceuticals, and synthetic intermediates, making it a privileged structure in organic and medicinal chemistry.
The 5-oxopyrrolidine (pyrrolidinone) motif is found in several important compound classes, including:
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Pyroglutamic acid derivatives, which have roles in peptide chemistry and as building blocks for more complex structures
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Certain anticonvulsant and neuroprotective agents containing the pyrrolidinone scaffold
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Various natural products with the pyrrolidinone core, including some with documented biological activities
The tert-butyl ester protecting group strategy is widely employed in peptide synthesis and medicinal chemistry, where selective deprotection conditions can be exploited in sequential synthetic transformations. This approach allows for the construction of complex molecules through controlled, stepwise functionalization of different reactive sites.
Future Perspectives
Future Directions
Considering the structural features and current knowledge gaps, several directions for future research on 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester can be proposed:
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Synthetic Methodology Development: Research focusing on efficient and scalable synthetic routes to this compound would enhance its accessibility for various applications. Approaches minimizing the use of expensive reagents or harsh conditions would be particularly valuable in making this compound more economically viable for broader research use.
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Derivatization Studies: Exploration of chemical transformations of the ethenyl group could lead to a library of related compounds with diverse properties and applications. Systematic modification of this functional group through addition reactions, cycloadditions, or cross-coupling processes could generate valuable structure-activity data.
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Comprehensive Characterization: Detailed spectroscopic and analytical characterization would provide valuable reference data for researchers working with this compound. This would include complete assignment of NMR signals, IR absorption bands, and mass spectrometric fragmentation patterns.
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Computational Studies: Molecular modeling and simulation could provide insights into the compound's conformational preferences, reactivity patterns, and potential interactions with biological macromolecules. These studies could guide experimental efforts in synthetic or biological applications.
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Cost-Effective Production: Given the relatively high commercial cost, development of more economical synthetic approaches could facilitate broader research applications. Process optimization, including investigation of alternative protecting groups or synthetic strategies, could significantly reduce production costs.
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